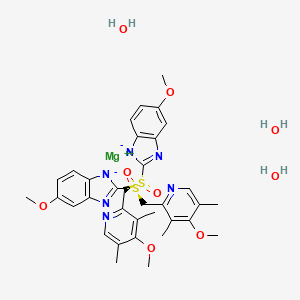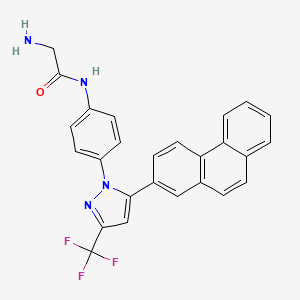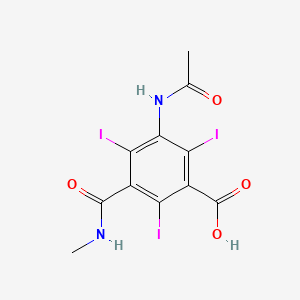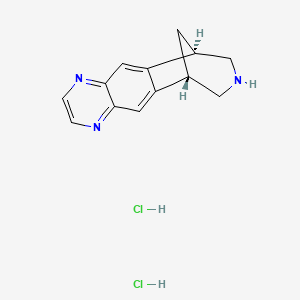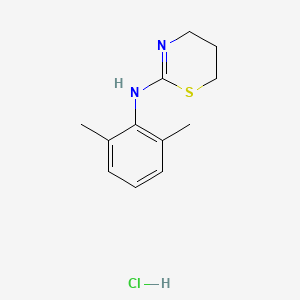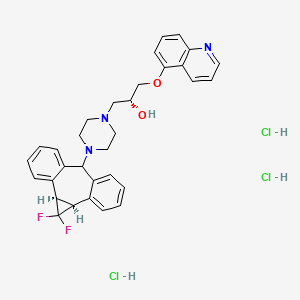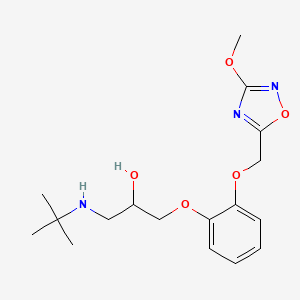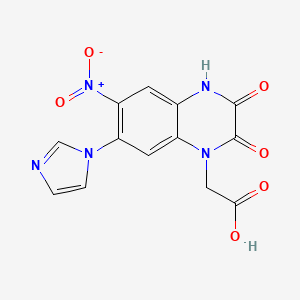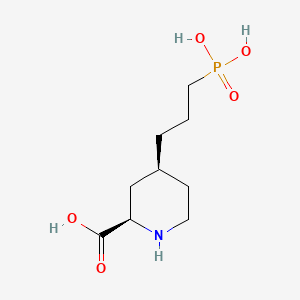
(2R*,4S*)-4-(3-Phosphonopropyl)-2-piperidinecarboxylic acid
Vue d'ensemble
Description
“(2R*,4S*)-4-(3-Phosphonopropyl)-2-piperidinecarboxylic acid” is a chemical compound with the molecular formula C9H18NO5P . It has an average mass of 251.217 Da and a monoisotopic mass of 251.092255 Da . This compound is a competitive NMDA receptor antagonist that displays moderate selectivity for NR2A-containing receptors.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. It’s known that this compound acts as a competitive NMDA receptor antagonist, which suggests it interacts with NMDA receptors, but the exact chemical reactions are not specified.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly listed in the search results. Based on its molecular formula, it can be inferred that it contains elements such as carbon, hydrogen, nitrogen, oxygen, and phosphorus .Applications De Recherche Scientifique
NMDA Receptor Antagonism and Anticonvulsant Activity : A study by Hutchison et al. (1989) synthesized a series of 4-(phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids, assessing their biological activity as competitive ligands for the NMDA receptor. They found these compounds to exhibit potent and selective NMDA antagonistic activity both in vitro and in vivo, with notable anticonvulsant activity at specific dosages (Hutchison et al., 1989).
Inhibition of Thrombin : Okamoto et al. (1981) synthesized stereoisomers of a related compound and assessed their inhibitory effect on thrombin. They observed significant variation in inhibitory potency depending on the stereo-configuration, highlighting the importance of stereo-structure in biological activity (Okamoto et al., 1981).
Potency as a Competitive NMDA Antagonist : Aebischer et al. (1989) prepared enantiomers of 4-(3-phosphonopropyl)piperazine-2-carboxylic acid and its unsaturated analogue, determining their affinity for the NMDA receptor. They found that one enantiomer, D-CPP-ene, was the most potent, enantiomerically pure, competitive NMDA antagonist known at that time (Aebischer et al., 1989).
Efficient Stereodivergent Synthesis : Etayo et al. (2006) described the stereodivergent synthesis of diastereomeric 4-phosphonomethyl-2-piperidinecarboxylic acids, which are important for understanding the synthesis and stereochemical aspects of such compounds (Etayo et al., 2006).
Binding and Selectivity among NMDA Receptor Subunits : Feng et al. (2005) investigated the effect of competitive antagonist chain length on NMDA receptor subunit selectivity. Their study provides insights into the receptor binding dynamics of similar compounds (Feng et al., 2005).
Propriétés
IUPAC Name |
(2R,4S)-4-(3-phosphonopropyl)piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18NO5P/c11-9(12)8-6-7(3-4-10-8)2-1-5-16(13,14)15/h7-8,10H,1-6H2,(H,11,12)(H2,13,14,15)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIFUJNCKIMWRZ-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1CCCP(=O)(O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](C[C@H]1CCCP(=O)(O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439674 | |
| Record name | (2R*,4S*)-4-(3-PHOSPHONOPROPYL)-2-PIPERIDINECARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R*,4S*)-4-(3-Phosphonopropyl)-2-piperidinecarboxylic acid | |
CAS RN |
113190-92-4 | |
| Record name | (2R*,4S*)-4-(3-PHOSPHONOPROPYL)-2-PIPERIDINECARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



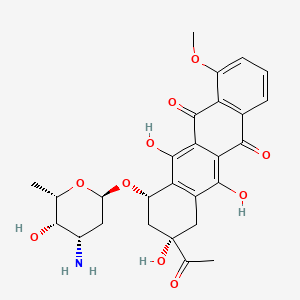
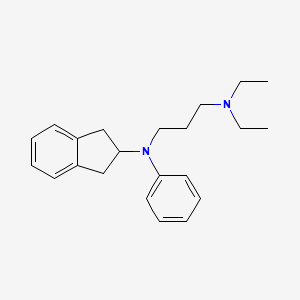
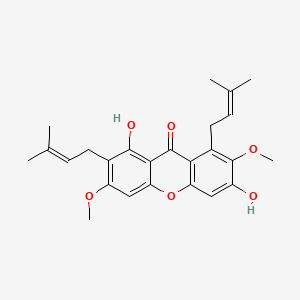
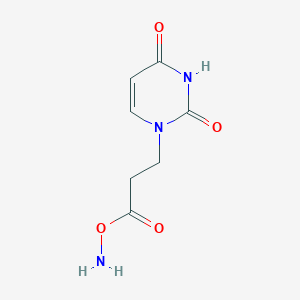
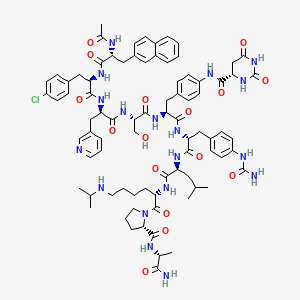
![N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide](/img/structure/B1662523.png)
